molecular formula C13H13NO2S B14151728 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde CAS No. 926255-21-2

3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

Cat. No.: B14151728
CAS No.: 926255-21-2
M. Wt: 247.31 g/mol
InChI Key: IROBPXBYAWXBDL-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde: is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with two methyl groups at positions 3 and 5, a thiazole ring at position 4, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

    Attachment to the Benzene Ring: The thiazole ring is then attached to the benzene ring through a nucleophilic substitution reaction.

    Introduction of the Aldehyde Group: The final step involves the formylation of the benzene ring, which can be achieved using the Vilsmeier-Haack reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products:

    Oxidation: 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzoic acid.

    Reduction: 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzyl alcohol.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic or optical properties.

Biology:

Medicine:

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde is largely dependent on its interaction with biological targets. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or cytotoxic effects .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

926255-21-2

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

3,5-dimethyl-4-(1,3-thiazol-4-ylmethoxy)benzaldehyde

InChI

InChI=1S/C13H13NO2S/c1-9-3-11(5-15)4-10(2)13(9)16-6-12-7-17-8-14-12/h3-5,7-8H,6H2,1-2H3

InChI Key

IROBPXBYAWXBDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CSC=N2)C)C=O

Origin of Product

United States

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